molecular formula C11H12N2O3 B589735 (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin CAS No. 65567-35-3

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

Cat. No. B589735
CAS RN: 65567-35-3
M. Wt: 220.228
InChI Key: LZFIVJCLUUNXKT-NSHDSACASA-N
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Description

Hydantoins are a class of organic compounds that share a common functional group, a type of imide. They are used in medicine, typically as anticonvulsants. The phenylhydantoin “(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin” is a derivative of hydantoin with a phenyl group and an ethyl group attached .


Molecular Structure Analysis

The molecular structure of “(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin” would likely involve a hydantoin core, with a phenyl ring attached at one position and an ethyl group at another .


Chemical Reactions Analysis

Hydantoins can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organometallic reagents .

Safety And Hazards

Hydantoins are generally safe for use in medicine, but can have side effects including dizziness, nausea, and in rare cases, skin reactions . They should be handled with care in the lab.

Future Directions

The future research directions for “(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin” could involve exploring its potential uses in medicine, particularly if it has unique properties compared to other hydantoins. It could also be interesting to study its synthesis in more detail .

properties

IUPAC Name

(5S)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFIVJCLUUNXKT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204320
Record name (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

CAS RN

65567-35-3
Record name (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65567-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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